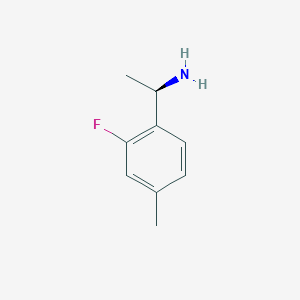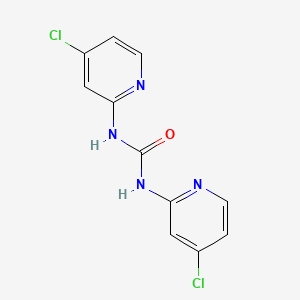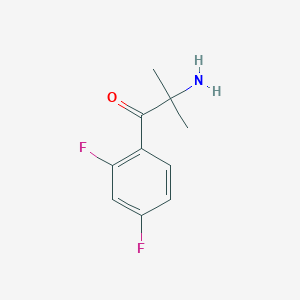
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11F2NO This compound features a unique structure with a difluorophenyl group attached to an amino-methylpropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2,4-difluorobenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amino compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(2,4-dichlorophenyl)-2-methylpropan-1-one: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-1-(2,4-dimethylphenyl)-2-methylpropan-1-one: Similar structure but with methyl groups instead of fluorine.
Uniqueness
2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C10H11F2NO |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11F2NO/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12/h3-5H,13H2,1-2H3 |
InChI-Schlüssel |
BKHZJPNODNUASI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


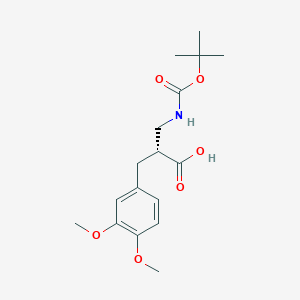
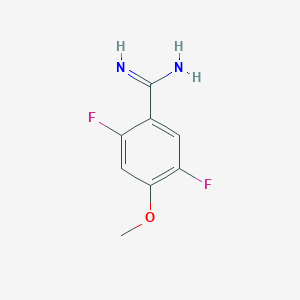
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
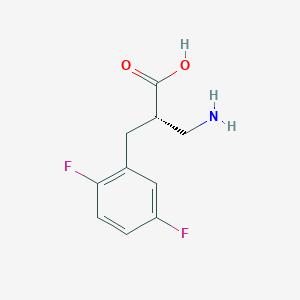
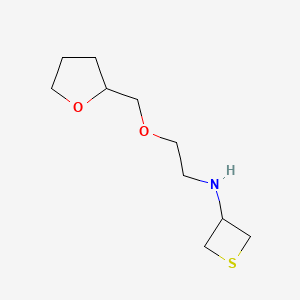
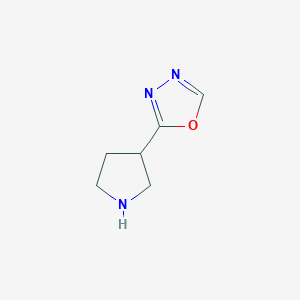
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)
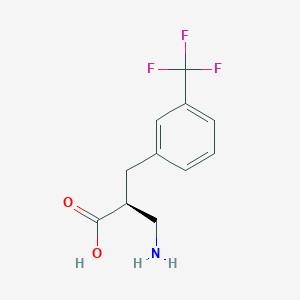
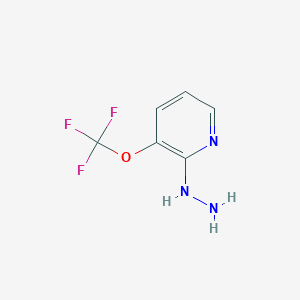
![Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
